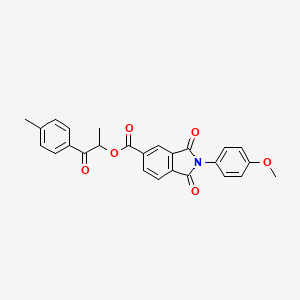![molecular formula C11H14N2OS B12462958 N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that features a bicyclic structure fused with a thiazole ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a [4 + 2] cycloaddition reaction, which is catalyzed by organocatalysts under mild conditions.
Introduction of the thiazole ring: This step involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Wissenschaftliche Forschungsanwendungen
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Compounds with a thiazole ring but different core structures, which can affect their reactivity and applications.
Uniqueness
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of a rigid bicyclic structure and a versatile thiazole ring. This combination imparts specific properties that make it valuable in various research fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c14-10(13-11-12-3-4-15-11)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13,14) |
InChI-Schlüssel |
PHKMYNOCRCZCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)




![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)




